Sphynolactone-7

描述

Sphynolactone-7 是一种合成化合物,模拟了独脚金内酯的活性,独脚金内酯是一类植物激素。 This compound 在靶向独脚金方面表现出高度特异性和效力,使其成为农业应用中极具前景的工具 .

作用机制

Sphynolactone-7 通过模拟天然独脚金内酯的活性来发挥作用。 它特异性地与独脚金中的独脚金内酯受体结合,触发信号级联,导致寄生植物的萌发 . 这个过程最终导致土壤中独脚金种子的枯竭,从而减少了其对作物的影响 .

生化分析

Biochemical Properties

Sphynolactone-7 functions as a mimic of natural strigolactones, interacting with specific receptors in Striga hermonthica. The primary receptor for this compound is the Striga hyposensitive to light receptor 7 (ShHTL7). This compound binds to ShHTL7 with high affinity, triggering germination of Striga seeds even in the absence of a host plant . This interaction is highly specific, as this compound does not significantly affect other strigolactone receptors in non-target plants . The binding of this compound to ShHTL7 induces a conformational change in the receptor, initiating a signaling cascade that leads to seed germination .

Cellular Effects

This compound exerts its effects primarily on the cells of Striga hermonthica. By binding to the ShHTL7 receptor, this compound activates a signaling pathway that promotes the germination of Striga seeds. This process involves the upregulation of genes associated with cell division and growth, leading to the emergence of Striga seedlings . Additionally, this compound has been shown to influence cell signaling pathways related to hormone regulation and stress responses in Striga . Its impact on non-target plants is minimal, as it does not significantly interact with their strigolactone receptors .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ShHTL7 receptor in Striga hermonthica. This binding induces a conformational change in the receptor, which activates downstream signaling pathways. The activated receptor interacts with various signaling proteins, leading to the transcriptional activation of genes involved in seed germination . This compound also inhibits the activity of certain enzymes that regulate hormone levels, further promoting germination . The specificity of this compound for the ShHTL7 receptor ensures that its effects are limited to Striga, reducing the risk of off-target effects on other plants .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on Striga hermonthica have been observed to change over time. Initially, this compound induces rapid germination of Striga seeds within a few hours of application . The compound remains stable under laboratory conditions, maintaining its activity for extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness over time . Long-term studies have shown that repeated applications of this compound can effectively control Striga infestations without causing significant harm to non-target plants .

Dosage Effects in Animal Models

While this compound is primarily used in plant studies, its effects in animal models have also been investigated. In these studies, varying dosages of this compound were administered to assess its potential toxicity and adverse effects. At low doses, this compound did not exhibit any significant toxic effects . At higher doses, some adverse effects were observed, including mild gastrointestinal disturbances and changes in liver enzyme levels . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised when using higher doses in animal models .

Metabolic Pathways

This compound is metabolized through pathways similar to those of natural strigolactones. The compound is initially taken up by plant roots and transported to various tissues where it exerts its effects . Enzymes involved in strigolactone biosynthesis and degradation, such as carotenoid cleavage dioxygenases and cytochrome P450 monooxygenases, play a role in the metabolism of this compound . These enzymes convert this compound into active and inactive metabolites, regulating its levels within the plant . The metabolic flux of this compound is influenced by environmental factors such as nutrient availability and stress conditions .

Transport and Distribution

Within plant cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by root cells and translocated to shoots and leaves via the xylem . Transporters such as ATP-binding cassette (ABC) transporters and nitrate transporter 1/peptide transporter family (NPF) proteins facilitate the movement of this compound across cell membranes . The distribution of this compound within plant tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .

Subcellular Localization

This compound is localized within specific subcellular compartments where it exerts its biological activity. The compound is primarily found in the cytoplasm and nucleus of plant cells . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization . Within the cytoplasm, this compound interacts with signaling proteins and receptors to initiate germination pathways . In the nucleus, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .

准备方法

合成路线和反应条件

Sphynolactone-7 是通过一系列化学反应合成的,这些反应涉及从合成支架和独脚金内酯的核心成分构建杂合分子 . 合成过程通常包括:

核心结构的形成: 此步骤涉及创建分子的核心结构,该结构源自天然独脚金内酯。

功能化: 然后用各种化学基团对核心结构进行功能化,以增强其活性并提高特异性。

纯化: 使用色谱等技术对最终产品进行纯化,以确保高纯度和活性。

工业生产方法

This compound 的工业生产涉及扩大实验室环境中使用的合成路线。这包括优化反应条件以最大程度地提高产量并降低成本。 该过程还涉及严格的质量控制措施,以确保最终产品的稳定性和有效性 .

化学反应分析

反应类型

Sphynolactone-7 主要经历独脚金内酯典型的反应,包括:

水解: 该化合物在水存在下可发生水解,导致形成各种水解产物。

氧化: this compound 在特定条件下可被氧化,导致形成氧化衍生物。

取代: 该化合物可以参与取代反应,其中某些官能团被其他官能团取代。

常见试剂和条件

水解: 通常在温和的酸性或碱性条件下在水溶液中进行。

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

取代: 根据所需产物,可以使用各种亲核试剂进行取代反应。

形成的主要产物

科学研究应用

Sphynolactone-7 在科学研究中具有广泛的应用:

相似化合物的比较

类似化合物

GR24: 一种合成独脚金内酯类似物,也诱导独脚金萌发,但与 Sphynolactone-7 相比特异性较低.

5-脱氧独脚金内酯: 一种具有类似活性但效力较低的天然独脚金内酯.

This compound 的独特性

This compound 以其在靶向独脚金方面的高度特异性和效力而脱颖而出。 与其他独脚金内酯类似物不同,它特异性地与独脚金中的独脚金内酯受体结合,最大程度地减少了其对其他植物的影响 . 这使其成为控制农业环境中独脚金侵染的有效且有针对性的解决方案 .

生物活性

Sphynolactone-7 (SPL7) is a novel compound that has emerged as a potent strigolactone analog with significant implications for agricultural practices, particularly in combating the parasitic weed Striga hermonthica, commonly known as witchweed. This article delves into the biological activity of SPL7, focusing on its mechanisms of action, efficacy, and potential applications in agriculture.

SPL7 is characterized by its unique hybrid structure, which combines elements from synthetic scaffolds and natural strigolactones. This design allows SPL7 to selectively bind to the strigolactone receptor ShHTL7 in Striga, triggering germination at extremely low concentrations, specifically in the femtomolar range (10^-15 M) .

Structural Characteristics

- Hybrid Composition : SPL7 integrates functional modules derived from both synthetic compounds and natural strigolactones.

- Receptor Binding : The compound exhibits high-affinity binding to ShHTL7, facilitating its role as a germination stimulant without adversely affecting host plants .

Efficacy Against Striga

SPL7 has demonstrated remarkable effectiveness in inducing suicide germination in Striga seeds. This mechanism is crucial for managing Striga populations by promoting the germination of seeds before crop planting, thereby reducing future infestations. Laboratory studies have confirmed that SPL7 can significantly protect maize plants from Striga parasitism .

Comparative Potency

The potency of SPL7 is comparable to that of naturally occurring strigolactones, such as 5-deoxystrigol (5DS), which is known as one of the most effective germination stimulants for Striga. Table 1 summarizes the comparative potency of SPL7 and other relevant compounds.

| Compound | Potency (Molar Range) | Mechanism of Action |

|---|---|---|

| SPL7 | 10^-15 | Induces suicide germination |

| 5-Deoxystrigol | 10^-14 | Induces germination |

| Natural Strigolactones | 10^-13 to 10^-12 | Induces germination |

Impact on Non-target Organisms

Research indicates that SPL7 has minimal effects on beneficial soil microbes and crop-associated bacteria, making it an environmentally friendly option for managing Striga infestations . This selectivity is critical for sustainable agricultural practices.

Laboratory Experiments

In controlled laboratory settings, SPL7 was shown to induce significant suicide germination rates in Striga seeds while maintaining the health of surrounding crops. For example, experiments conducted by Uraguchi et al. (2018) demonstrated that SPL7 could reduce Striga seed viability by over 90% when applied at femtomolar concentrations .

Field Trials

Ongoing field trials in Kenya aim to assess the real-world effectiveness of SPL7 in agricultural settings plagued by Striga. Preliminary results suggest a promising reduction in Striga populations without detrimental effects on maize yields .

Future Directions and Applications

The development of SPL7 opens avenues for innovative agricultural solutions to combat parasitic weeds. Future research will focus on:

- Field Testing : Continued evaluation in diverse agricultural environments.

- Commercialization : Potential development into a commercial product for farmers dealing with Striga infestations.

- Molecular Modifications : Further optimization of the compound's structure to enhance efficacy and reduce costs.

属性

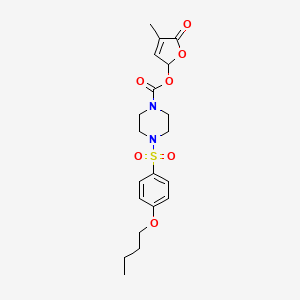

IUPAC Name |

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPQPVAXJSNFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。